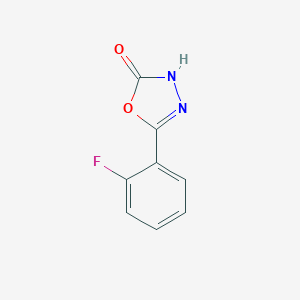

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLMQTZJXSLUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647891 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044766-09-7 | |

| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Comprehensive Technical Guide for Medicinal Chemists

Abstract: This guide provides an in-depth technical overview of the synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key structural motif in numerous pharmacologically active molecules.[1][2][3] This document details a reliable, two-step synthetic pathway, offers insights into the reaction mechanism, outlines a comprehensive experimental protocol, and provides expected analytical data for product characterization. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] This scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties and versatile biological activities.[1][5] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[6][7]

Specifically, the 1,3,4-oxadiazol-2(3H)-one moiety serves as a crucial bioisostere for carboxylic acids and esters. Its unique electronic and steric properties, combined with its resistance to metabolic degradation by hydrolases, make it an attractive component in the design of novel therapeutic agents.[8][9] The title compound, this compound, is a key intermediate for creating more complex molecules, with the fluorine atom often enhancing metabolic stability and binding affinity.[10]

Synthetic Strategy and Retrosynthesis

A robust and efficient two-step synthesis is the preferred method for preparing this compound. The strategy relies on commercially available starting materials and employs well-established, high-yielding chemical transformations.

Retrosynthetic Analysis: The target oxadiazolone can be disconnected at the N-C=O bond, leading back to the key intermediate, 2-fluorobenzohydrazide. This hydrazide, in turn, can be readily prepared from the corresponding ester, methyl 2-fluorobenzoate, via hydrazinolysis.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis, beginning with the preparation of the hydrazide intermediate followed by the cyclization to the final product.

Step 1: Synthesis of 2-Fluorobenzohydrazide (Intermediate)

The initial step involves the nucleophilic acyl substitution of methyl 2-fluorobenzoate with hydrazine hydrate.[11] This reaction, known as hydrazinolysis, efficiently converts the ester into the corresponding acylhydrazide.

Reaction Scheme: (Image of the reaction of Methyl 2-fluorobenzoate with hydrazine hydrate to form 2-Fluorobenzohydrazide)

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Methyl 2-fluorobenzoate | C₈H₇FO₂ | 154.14 | 10.0 g | 0.065 |

| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 10.0 mL | ~0.20 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-fluorobenzoate (10.0 g) and ethanol (100 mL).

-

Stir the mixture until the ester has completely dissolved.

-

Carefully add hydrazine hydrate (10.0 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white solid by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-fluorobenzohydrazide. The expected yield is typically high (85-95%).

Step 2: Synthesis of this compound

The final step is the cyclization of 2-fluorobenzohydrazide. While phosgene or its derivatives can be used, 1,1'-Carbonyldiimidazole (CDI) is a much safer and highly effective reagent for this transformation.[12][13] CDI acts as a phosgene equivalent, facilitating the intramolecular cyclization to form the stable oxadiazolone ring.

Reaction Scheme: (Image of the reaction of 2-Fluorobenzohydrazide with CDI to form this compound)

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Fluorobenzohydrazide | C₇H₇FN₂O | 154.14 | 5.0 g | 0.032 |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 5.8 g | 0.036 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-fluorobenzohydrazide (5.0 g) in anhydrous THF (150 mL).

-

Add CDI (5.8 g, 1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Mechanistic Insights: The Role of CDI

The cyclization reaction proceeds via a well-defined mechanism. The more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of CDI, displacing an imidazole group to form an N-acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the newly formed carbonyl group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the second imidazole molecule yields the final, stable 1,3,4-oxadiazol-2(3H)-one ring.[13][14]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₅FN₂O₂

-

Molecular Weight: 180.14 g/mol [10]

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, NH), 7.8-7.3 (m, 4H, Ar-H). The broad singlet for the NH proton is characteristic. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (C=O), ~158 (C-F, d, J≈250 Hz), ~155 (C5-Ar), and aromatic signals between 115-135 ppm. |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3200 (N-H stretch), ~1780 (C=O stretch, characteristic for oxadiazolone), ~1600 (C=N stretch), ~1250 (C-F stretch). |

| Mass Spec (ESI) | m/z: 181.04 [M+H]⁺, 203.02 [M+Na]⁺. |

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on solvent and instrument calibration.

Safety and Handling

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

1,1'-Carbonyldiimidazole (CDI) is moisture-sensitive and an irritant. Handle in a dry atmosphere (e.g., under nitrogen) and avoid inhalation of dust.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The described two-step synthesis provides a reliable and efficient route to this compound. The use of 2-fluorobenzohydrazide as a key intermediate and CDI as a safe cyclizing agent makes this protocol highly accessible for medicinal chemistry laboratories. The resulting compound is a valuable building block for the development of novel pharmaceuticals, leveraging the beneficial properties of the 1,3,4-oxadiazol-2(3H)-one core.

References

- Vertex AI Search. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

- ResearchGate. (n.d.). Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.

- MDPI. (n.d.). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.

- Taylor & Francis Online. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- International Journal of Pharmaceutical Erudition. (2018).

- Research & Reviews: A Journal of Drug Design & Discovery. (2018).

- MySkinRecipes. (n.d.). This compound.

- MDPI. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- National Institutes of Health. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)

- OUCI. (n.d.). Revisiting the Formation Mechanism of 1,3,4-Oxadiazole-2(3H)-ones from Hydrazonyl Chloride and Carbon Dioxide.

- PubMed. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO) - C(Methyl) Bond Cleavage of Methyl Ketones.

- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Chem-Impex. (n.d.). 2-Fluorobenzohydrazide.

- National Institutes of Health. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.

- Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.

- PubMed. (n.d.).

- National Institutes of Health. (n.d.). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)

- Otterbein University Digital Commons. (2019).

- Otterbein University Digital Commons. (2018).

-

ResearchGate. (2025). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][6][15]Triazolo[4,3-a]pyridines.

- PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.

- Sigma-Aldrich. (n.d.). 2-Fluorobenzoic hydrazide.

- ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.

- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione.

- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW.

- SpectraBase. (n.d.). 2-(4-fluorophenyl)-5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-oxadiazole - Optional[1H NMR] - Spectrum.

- MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 3. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 4. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. This compound [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth characterization of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details a robust synthetic protocol, comprehensive physicochemical and spectroscopic analysis, potential pharmacological relevance, and a validated analytical method for quality control. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel therapeutic agents. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Significance

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] Compounds featuring this core structure exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The introduction of a 2-fluorophenyl substituent to the 1,3,4-oxadiazol-2(3H)-one core is a strategic design choice. The fluorine atom can enhance metabolic stability, improve binding affinity to target enzymes through favorable electrostatic interactions, and increase cell membrane permeability, thereby improving pharmacokinetic properties.[4]

This compound serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors and novel agrochemicals.[4] A thorough understanding of its synthesis, properties, and analytical behavior is therefore essential for its effective application in research and development.

Synthesis and Mechanism

The synthesis of this compound is most effectively and commonly achieved through the cyclization of 2-fluorobenzohydrazide. This method is reliable, proceeds with high yield, and utilizes readily available starting materials.

Causality of Reagent Selection

-

2-Fluorobenzohydrazide: This is the foundational building block, providing the essential 2-fluorophenyl moiety and the hydrazide group necessary for ring formation.

-

1,1'-Carbonyldiimidazole (CDI): CDI is chosen as the cyclizing agent over more hazardous alternatives like phosgene or triphosgene. It acts as a source of the carbonyl group that forms the C2 position of the oxadiazolone ring. CDI is preferred for its high reactivity under mild conditions and the benign nature of its byproducts (imidazole and CO₂), which simplifies purification.

Reaction Scheme

Caption: Synthetic route for this compound.

Step-by-Step Synthetic Protocol

-

Preparation: To a solution of 2-fluorobenzohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the N-acylimidazole intermediate.

-

Cyclization: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL/mmol) and wash sequentially with 1M HCl (2 x 15 mL/mmol) to remove imidazole, followed by saturated sodium bicarbonate solution (1 x 15 mL/mmol), and finally brine (1 x 15 mL/mmol).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to afford the title compound as a white solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is fundamental to confirming the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FN₂O₂ | [5] |

| Molecular Weight | 180.14 g/mol | [5] |

| Appearance | Solid | |

| CAS Number | 1044766-09-7 | [5] |

| Topological Polar Surface Area (TPSA) | 59.15 Ų | [5] |

| Predicted LogP | 1.58 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Spectroscopic Data Analysis

Spectroscopic analysis provides irrefutable evidence of the molecular structure. The following data are based on established principles and data from analogous structures.[6][7][8]

| Technique | Expected Observations and Rationale |

| ¹H-NMR | Aromatic Protons (4H): Complex multiplets expected between δ 7.2-8.0 ppm. The ortho-fluorine atom induces complex splitting patterns (coupling) with adjacent protons. N-H Proton (1H): A broad singlet expected between δ 10.0-12.0 ppm. The acidic nature of this proton and potential for hydrogen bonding causes broadening. |

| ¹³C-NMR | C=O (Carbonyl): Signal expected around δ 155-160 ppm, characteristic for the oxadiazolone ring carbonyl. C=N (Iminyl): Signal expected around δ 145-150 ppm. Aromatic Carbons: Signals in the δ 115-165 ppm range. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). |

| IR (KBr, cm⁻¹) | N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1760-1790 cm⁻¹, which is highly characteristic of the carbonyl within a 1,3,4-oxadiazol-2-one ring. C=N Stretch: Absorption around 1610-1640 cm⁻¹. C-O-C Stretch: Absorption in the 1200-1250 cm⁻¹ region. C-F Stretch: A strong absorption band around 1100-1200 cm⁻¹. |

| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z = 181.04. [M-H]⁻: Expected at m/z = 179.03. Fragmentation: Common fragmentation patterns would involve the loss of CO₂ or the cleavage of the fluorophenyl ring. |

Biological and Pharmacological Context

While specific biological data for this compound is limited in public literature, the 1,3,4-oxadiazole scaffold is extensively documented for its wide-ranging pharmacological activities.[9][10] This compound is a valuable starting point for developing targeted therapeutics.

Known Activities of the 1,3,4-Oxadiazole Scaffold

-

Antimicrobial Activity: Many derivatives show potent activity against various bacterial and fungal strains, including resistant ones.[11][12]

-

Anti-inflammatory Activity: The scaffold is a common feature in compounds designed as anti-inflammatory agents.[6][13]

-

Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated as cytotoxic agents against various cancer cell lines.[14]

-

Enzyme Inhibition: The structure is used in the design of inhibitors for enzymes such as cholinesterases and lipoxygenases.[8]

Potential Therapeutic Pathways

The incorporation of the 2-fluorophenyl group suggests that derivatives could be explored as inhibitors in pathways where interactions with aromatic residues are critical.

Caption: Potential pharmacological pathways for oxadiazole derivatives.

Analytical Method: RP-HPLC for Purity and Quantification

A robust and reliable analytical method is crucial for quality control, ensuring the purity of the synthesized compound for subsequent applications. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is described below.[15][16][17]

Experimental Workflow

Caption: Workflow for RP-HPLC analysis.

Detailed HPLC Protocol

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B in 1 minute, and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[17]

-

Detection Wavelength: 235 nm.[15]

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Further dilute with the mobile phase to a working concentration of 10-100 µg/mL.[15]

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable and reproducible results. The compound should elute as a single, sharp peak, and its purity can be calculated based on the peak area relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is a synthetically accessible and valuable heterocyclic compound. Its characterization, detailed in this guide, provides the foundational knowledge required for its use as a building block in the development of novel pharmaceuticals and agrochemicals. The provided protocols for synthesis and analysis are robust and can be readily implemented in a standard laboratory setting. The established pharmacological potential of the 1,3,4-oxadiazole scaffold, combined with the strategic inclusion of a fluorophenyl moiety, marks this compound as a promising platform for future drug discovery endeavors.

References

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Accessed January 14, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-277. Accessed January 14, 2026, from [Link]

-

Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 1735-1748. Accessed January 14, 2026, from [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Accessed January 14, 2026, from [Link]

-

Deshpande, A. S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU, 14(05), 585-591. Accessed January 14, 2026, from [Link]

-

Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). Indo American Journal of Pharmaceutical Sciences, 05(01), 405-416. Accessed January 14, 2026, from [Link]

-

Li, Y., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific Reports, 5, 11906. Accessed January 14, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Accessed January 14, 2026, from [Link]

-

Jesus, M., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(10), 11886-11912. Accessed January 14, 2026, from [Link]

-

Deshpande, A. S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Accessed January 14, 2026, from [Link]

-

Rilievo, E., et al. (2022). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 27(19), 6560. Accessed January 14, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Accessed January 14, 2026, from [Link]

-

Synthesis and evolution of a novel fluorophenyl oxadiazole triazine. (2024). Wisdomlib. Accessed January 14, 2026, from [Link]

-

Kumar, S. A., et al. (2017). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Tropical Journal of Pharmaceutical Research, 16(10), 2487-2495. Accessed January 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2022). ResearchGate. Accessed January 14, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities. Results in Chemistry, 4, 100557. Accessed January 14, 2026, from [Link]

-

Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. (2022). Journal of Pharmaceutical Negative Results, 1-6. Accessed January 14, 2026, from [Link]

-

Bhardwaj, V., et al. (2018). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Research Journal of Pharmacy and Technology, 11(8), 3655-3665. Accessed January 14, 2026, from [Link]

-

5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). Accessed January 14, 2026, from [Link]

-

SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (2022). International Journal of Pharmaceutical Sciences and Medicine, 7(10), 1-13. Accessed January 14, 2026, from [Link]

-

Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Accessed January 14, 2026, from [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate. Accessed January 14, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Accessed January 14, 2026, from [Link]

-

Popova, Y. G., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 15(13), 2969. Accessed January 14, 2026, from [Link]

-

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. (2023). ResearchGate. Accessed January 14, 2026, from [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Journal of Science, 65(10), 5779-5793. Accessed January 14, 2026, from [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 10. archives.ijper.org [archives.ijper.org]

- 11. Synthesis and evolution of a novel fluorophenyl oxadiazole triazine. [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. researchgate.net [researchgate.net]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a crucial pharmacophore, and the introduction of a 2-fluorophenyl moiety can profoundly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This document details established synthetic protocols, explores the mechanistic basis for these transformations, and presents a thorough characterization profile based on spectroscopic data. Furthermore, it examines the inherent reactivity of the oxadiazolone ring and discusses its potential applications as a key intermediate in the development of novel therapeutic agents, particularly as an enzyme inhibitor or in the creation of bioactive molecules with antimicrobial and anti-inflammatory properties.[1]

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a multitude of medicinally important compounds due to its favorable chemical and biological properties.[2][3][4] It is considered a bioisosteric equivalent for carboxylic acids and amides, capable of participating in hydrogen bonding and improving pharmacokinetic profiles. The ring itself is generally planar, aromatic, and electron-deficient, which imparts a unique reactivity profile and resistance to metabolic degradation.[5]

The subject of this guide, this compound, incorporates two key features: the versatile 1,3,4-oxadiazol-2-one core and a strategically placed 2-fluorophenyl substituent. The fluorine atom, being the most electronegative element, acts as a powerful electron-withdrawing group, which can modulate the acidity of the N-H proton and influence the molecule's interaction with enzymatic targets.[1] This strategic fluorination is a common tactic in drug design to enhance binding affinity and improve metabolic stability.[1] This compound serves as a valuable intermediate for synthesizing more complex molecules for pharmaceutical and agrochemical research.[1][6]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 1044766-09-7 | [7] |

| Molecular Formula | C₈H₅FN₂O₂ | [1][7] |

| Molecular Weight | 180.14 g/mol | [1][7] |

| Physical Form | Solid | |

| Purity | ≥98% (Commercially available) | [7] |

| Storage Conditions | 2-8°C, stored under nitrogen | [7] |

| InChI Key | GRLMQTZJXSLUBV-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C(=C1)C2=NN=C(O)O2)F | [7] |

Synthesis and Mechanistic Insights

The construction of the 1,3,4-oxadiazol-2-one ring is most commonly achieved through the cyclization of a suitable aroylhydrazide precursor with a phosgene equivalent. This process is efficient and provides a direct route to the desired heterocyclic core.

Primary Synthetic Pathway

The synthesis is a two-stage process beginning with the formation of the key intermediate, 2-fluorobenzohydrazide, followed by its cyclization to form the final product.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Fluorobenzohydrazide (Precursor) [8]

-

Rationale: The conversion of an ester to a hydrazide via hydrazinolysis is a standard and robust method for preparing the necessary precursor for cyclization.[9] Ethanol is a common solvent, and refluxing ensures the reaction proceeds to completion.

-

To a solution of ethyl 2-fluorobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Part B: Synthesis of this compound [10][11]

-

Rationale: This step involves the cyclization of the hydrazide with a carbonyl source. Triphosgene is a safer, solid alternative to gaseous phosgene. The reaction is base-catalyzed, typically using triethylamine, which acts as a proton scavenger to facilitate the intramolecular nucleophilic attack that forms the ring.

-

Dissolve 2-fluorobenzohydrazide (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.0-2.2 eq) to the solution.

-

Slowly add a solution of triphosgene (0.4 eq) in the same solvent, keeping the temperature at 0°C. Caution: Triphosgene is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on the known values for similar structures, are summarized below.[12][13][14]

| Technique | Characteristic Features |

| ¹H NMR | ~11.0-12.0 ppm (s, 1H): Broad singlet for the N-H proton of the oxadiazolone ring. ~7.2-8.0 ppm (m, 4H): Complex multiplet signals corresponding to the four protons on the 2-fluorophenyl ring. |

| ¹³C NMR | ~155-160 ppm: Signal for the carbonyl carbon (C=O) of the oxadiazolone ring. ~158-162 ppm (d, ¹JCF ≈ 250 Hz): Signal for the carbon bearing the fluorine atom (C-F). ~145-150 ppm: Signal for the C5 carbon of the oxadiazolone ring attached to the phenyl group. ~115-135 ppm: Signals for the remaining aromatic carbons. |

| IR (KBr, cm⁻¹) | ~3100-3300: N-H stretching vibration. ~1750-1790: Strong C=O stretching of the cyclic carbonyl group. ~1600-1620: C=N stretching of the oxadiazole ring. ~1100-1250: C-O-C stretching of the ring and C-F stretching. |

| Mass Spec. (EI-MS) | m/z 180: Molecular ion peak [M]⁺ corresponding to C₈H₅FN₂O₂. Characteristic Fragments: Loss of CO, N₂, and fragmentation of the fluorophenyl ring. |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the electronic nature of the heterocyclic ring and the substituents.

Ring Electronics and Stability

The 1,3,4-oxadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom.[5] This makes the ring generally resistant to electrophilic substitution. The compound is stable under normal laboratory conditions but should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

Key Reactions

The primary sites for chemical modification are the N-H proton and the carbonyl group.

-

N-Alkylation/Acylation: The proton at the N3 position is acidic and can be readily deprotonated by a suitable base, allowing for subsequent alkylation or acylation to generate a diverse library of N-substituted derivatives.

-

Nucleophilic Attack and Ring Opening: The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions.[15] The stability of the ring makes this less common under mild conditions but is a potential pathway with aggressive reagents.[16]

Sources

- 1. This compound [myskinrecipes.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Fluorobenzohydrazide | 446-24-2 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rroij.com [rroij.com]

Spectroscopic Characterization of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 5-(2-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] The document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Predicted spectral data, based on the analysis of structurally related compounds and established spectroscopic principles, are presented to aid researchers in the identification and verification of this molecule. Detailed experimental protocols are also provided as a practical reference for laboratory work.

Introduction

This compound (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a 1,3,4-oxadiazolone ring and a fluorinated phenyl group, makes it a valuable scaffold for the development of bioactive molecules with potential antimicrobial and anti-inflammatory properties.[1] The electron-withdrawing nature of the fluorine atom and the reactive potential of the oxadiazolone ring are key features that can be exploited in the design of enzyme inhibitors.[1] Accurate and unambiguous characterization of this molecule is paramount for its application in drug discovery and development. This guide provides a detailed predictive analysis of its spectroscopic signature.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving a small amount of the sample in a deuterated solvent.[3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-20 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved to avoid peak broadening.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field-frequency ratio.[3]

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[5]

-

For ¹⁹F NMR , data can be acquired with or without proton decoupling. ¹⁹F is a high-abundance, spin-1/2 nucleus, making it highly sensitive.[6]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR, the residual solvent peak is often used for calibration.[3] For ¹⁹F NMR, an external standard like CFCl₃ is typically used.[7]

Figure 2. General experimental workflow for NMR spectroscopy.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the fluorophenyl ring and the N-H proton of the oxadiazolone ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H |

| ~7.8 - 8.0 | m | 1H | Ar-H |

| ~7.5 - 7.7 | m | 1H | Ar-H |

| ~7.2 - 7.4 | m | 2H | Ar-H |

Interpretation:

-

The N-H proton of the oxadiazolone ring is expected to be a broad singlet in the downfield region (12.0-13.0 ppm) due to its acidic nature and potential for hydrogen bonding.

-

The aromatic protons will appear as a complex multiplet pattern in the range of 7.2-8.0 ppm.[8][9][10] The electron-withdrawing fluorine atom and the oxadiazolone ring will influence their chemical shifts. The proton ortho to the fluorine will likely be coupled to it, resulting in further splitting.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d) | C-F (ipso-carbon) |

| ~155 - 160 | C=O (oxadiazolone) |

| ~145 - 150 | C-5 (oxadiazolone) |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-C |

| ~115 - 120 (d) | Ar-C (ortho to F) |

| ~110 - 115 | Ar-C (ipso-carbon) |

Interpretation:

-

The carbonyl carbon (C=O) of the oxadiazolone ring is expected to be in the downfield region, around 155-160 ppm.[11]

-

The C-5 carbon of the oxadiazolone ring, attached to the phenyl group, will also be in the downfield region.

-

The aromatic carbons will appear in the range of 110-165 ppm. The carbon directly attached to the fluorine atom (ipso-carbon) will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.[12]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| -110 to -130 | m |

Interpretation:

-

A single multiplet is expected for the fluorine atom on the phenyl ring. The chemical shift for fluoroaromatic compounds typically falls within a wide range.[13][14] The exact chemical shift will be influenced by the electronic effects of the oxadiazolone substituent. The multiplicity will arise from coupling to the ortho and meta protons on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[15] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.[1][16]

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For solid samples, a direct insertion probe may be used.[1][16]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam. This typically results in the loss of an electron, forming a radical cation known as the molecular ion (M⁺•).[1][16]

-

Fragmentation: The molecular ion is often formed with excess energy, causing it to fragment into smaller, charged ions and neutral fragments.[1][16]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[15]

Figure 3. General experimental workflow for Mass Spectrometry.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅FN₂O₂. The calculated molecular weight is 180.14 g/mol .

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | Molecular ion [M]⁺• |

| 121 | [M - HNCO - N]⁺ or [M - C₂H₃N₂O]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation:

-

The molecular ion peak at m/z 180 should be observed, confirming the molecular weight of the compound.

-

Fragmentation of the 1,3,4-oxadiazole ring is expected.[17] Common fragmentation pathways for oxadiazoles involve the loss of small neutral molecules. A significant fragment at m/z 121 could correspond to the benzoyl isocyanate radical cation after rearrangement and fragmentation.

-

A peak at m/z 95 would be indicative of the fluorophenyl cation .

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[18] It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For solid samples, the KBr pellet method or the thin solid film method are commonly used.[18][19]

Step-by-Step Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[19]

-

Film Casting: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[19]

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: The resulting spectrum shows the absorbance or transmittance of infrared light as a function of wavenumber (cm⁻¹).

Figure 4. Experimental workflow for IR spectroscopy (Thin Film Method).

Predicted IR Spectrum

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3300 | N-H stretch | Amide (in oxadiazolone) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1750 - 1790 | C=O stretch | Carbonyl (in oxadiazolone) |

| 1600 - 1650 | C=N stretch | Oxadiazole ring |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O-C stretch | Oxadiazole ring |

| 1100 - 1200 | C-F stretch | Fluoroaromatic |

Interpretation:

-

A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration .

-

A strong, sharp peak between 1750 and 1790 cm⁻¹ will be characteristic of the carbonyl (C=O) group in the five-membered lactam-like structure of the oxadiazolone ring.[20]

-

The C=N stretching vibration of the oxadiazole ring is expected around 1600-1650 cm⁻¹.[20]

-

Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[21]

-

The C-O-C stretching of the oxadiazole ring should be visible in the 1200-1300 cm⁻¹ range.[20]

-

A strong absorption band corresponding to the C-F stretch is anticipated in the 1100-1200 cm⁻¹ region.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide offers a predictive framework for the spectral data of this important pharmaceutical intermediate, based on established principles and data from analogous structures. The provided protocols serve as a practical starting point for researchers, enabling the confident identification and purity assessment of this compound in a laboratory setting.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Chemistry LibreTexts. 15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. (2019-06-05). [Link]

-

MySkinRecipes. This compound. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

ResearchGate. Standard Sampling Techniques for Infrared Spectroscopy. [Link]

-

Fluorine NMR. [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

Scribd. 13C NMR Estimation Protocol. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05). [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023-08-23). [Link]

-

SpectraBase. N'-(2-Fluorophenyl)-N-phenylacetimidamid - Optional[13C NMR] - Chemical Shifts. [Link]

-

13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2.. [Link]

-

Sample preparation for FT-IR. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. [Link]

-

PubMed. [Characteristics of IR spectra for oxadiazole]. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. [Link]

-

View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]

-

Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. (2021-07-31). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. [Link]

-

National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

ResearchGate. 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

-

National Center for Biotechnology Information. Synthesis and Screening of New[1][13][19]Oxadiazole,[13][16][19]Triazole, and[13][16][19]Triazolo[4,3-b][13][16][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021-01-07). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. biophysics.org [biophysics.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scielo.br [scielo.br]

- 18. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. journalspub.com [journalspub.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

biological activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Abstract: The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active agents.[1][2][3] This technical guide focuses on a specific, valuable derivative: this compound. While not primarily an end-point therapeutic itself, this molecule serves as a critical synthetic intermediate for the development of novel pharmaceuticals.[4] Its strategic design, featuring a fluorinated phenyl ring and a reactive oxadiazolone core, makes it an ideal starting point for creating potent enzyme inhibitors and other bioactive compounds.[4] This whitepaper will elucidate the synthesis and physicochemical properties of the title compound, explore the broad spectrum of biological activities associated with its 1,3,4-oxadiazole core, detail relevant experimental protocols, and present a case study in drug discovery that highlights the scaffold's potential.

The strategic value of this compound in a drug discovery pipeline begins with its synthesis and inherent chemical properties. The presence of the electron-withdrawing fluorine atom on the phenyl ring can significantly influence metabolic stability and binding affinity in downstream applications.[4]

General Synthetic Pathway

The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones typically follows a well-established route involving the cyclization of a carbohydrazide intermediate. The general workflow begins with the esterification of the parent carboxylic acid, followed by hydrazinolysis to form the key hydrazide, which is then cyclized.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Preamble: The Oxadiazole Scaffold and the Investigative Mandate

The 1,3,4-oxadiazole nucleus represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] These five-membered heterocyclic entities are integral to the design of novel therapeutic agents, demonstrating a wide spectrum of biological effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] The compound of interest, 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, emerges from this rich chemical lineage. While commercially available and identified as a key intermediate in the synthesis of bioactive molecules, particularly enzyme inhibitors[8], its specific mechanism of action remains to be fully elucidated in publicly accessible literature.

This guide, therefore, deviates from a descriptive account of a known mechanism. Instead, it serves as a strategic and methodological blueprint for the scientific professional. It is designed to empower researchers, scientists, and drug development professionals with the conceptual framework and practical, field-proven experimental protocols necessary to systematically investigate and define the mechanism of action of this compound. We will proceed by positing well-founded hypotheses based on the known pharmacology of the 1,3,4-oxadiazole class and then detail the rigorous experimental cascade required to test these suppositions.

Part 1: Hypothesized Mechanisms of Action - A Tripartite Investigative Framework

Drawing from the extensive body of research on 1,3,4-oxadiazole derivatives, we can formulate three primary, plausible mechanistic avenues for this compound. The presence of an electron-withdrawing fluorine atom on the phenyl ring and the reactive oxadiazolone core suggests a high potential for targeted molecular interactions.[8]

Hypothesis 1: Anticancer Activity via Enzyme Inhibition

A significant number of 1,3,4-oxadiazole derivatives exhibit potent anticancer activity by targeting key enzymes involved in cancer cell proliferation and survival.[1] Potential targets for our subject compound could include telomerase, histone deacetylases (HDACs), or thymidylate synthase, all of which have been shown to be inhibited by various oxadiazole-containing molecules.[1]

Hypothesis 2: Antimicrobial Action through Disruption of Key Bacterial Processes

The 1,3,4-oxadiazole scaffold is a common feature in novel antimicrobial agents.[9][10] The mechanism could involve the inhibition of essential bacterial enzymes, such as peptide deformylase, or the disruption of bacterial cell wall synthesis. The compound's structural features may allow it to interfere with microbial metabolic pathways that are absent in mammalian cells, providing a degree of selectivity.

Hypothesis 3: Anti-inflammatory Effects via Modulation of Inflammatory Pathways

Several 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[6][11] The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, or the modulation of signaling pathways involved in the production of pro-inflammatory cytokines.

Part 2: Experimental Workflows for Mechanism of Action Determination

A logical, phased approach is critical to systematically investigate the hypothesized mechanisms. The following experimental workflows provide a comprehensive strategy, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets.

Phase 1: Broad Phenotypic Screening

The initial step is to determine if this compound exhibits any of the hypothesized biological activities in a dose-dependent manner.

Experimental Protocol 1: In Vitro Anticancer Cell Viability Assay

-

Cell Line Selection: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A dilution series should be prepared in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound dilutions for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue assay, to quantify cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Experimental Protocol 2: Antimicrobial Susceptibility Testing

-

Microbial Strain Selection: A panel of clinically relevant bacterial and fungal strains should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

-

Broth Microdilution Assay: This assay will be performed according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Summary of Phase 1 Phenotypic Screening

| Assay | Cell Line/Microbial Strain | Endpoint | Hypothetical Result |

| Anticancer Viability | MCF-7 (Breast Cancer) | IC50 | 5.2 µM |

| Anticancer Viability | A549 (Lung Cancer) | IC50 | 8.9 µM |

| Anticancer Viability | HEK293 (Non-cancerous) | IC50 | > 100 µM |

| Antimicrobial Susceptibility | S. aureus | MIC | 16 µg/mL |

| Antimicrobial Susceptibility | E. coli | MIC | > 128 µg/mL |

dot

Caption: Phase 2 Target Validation Workflow.

Phase 3: Pathway Analysis and Cellular Effects

With a validated target, such as telomerase, the final phase investigates the downstream cellular consequences of target engagement.

Experimental Protocol 5: Telomerase Activity Assay in Cells

-

Cell Treatment: Treat a cancer cell line with a high level of telomerase activity (e.g., HeLa) with this compound at concentrations around its IC50 value.

-

TRAP Assay: Perform a Telomeric Repeat Amplification Protocol (TRAP) assay to measure telomerase activity in cell lysates.

-

Data Analysis: Quantify the reduction in telomerase activity in treated cells compared to control cells.

Experimental Protocol 6: Analysis of Apoptosis

-

Cell Treatment: Treat cancer cells with the compound for 24-48 hours.

-

Annexin V/PI Staining: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Data Analysis: Determine the increase in apoptosis in a dose-dependent manner.

dot

Caption: Hypothesized Telomerase Inhibition Pathway.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to elucidate the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target validation and pathway analysis, a comprehensive understanding of the compound's biological activity can be achieved. The hypothetical results presented suggest a potential mechanism as an anticancer agent acting through the inhibition of telomerase.

Future work would involve lead optimization through medicinal chemistry to improve potency and selectivity, followed by in vivo studies in animal models to assess efficacy and safety. This structured approach to mechanism of action studies is essential for the successful translation of a promising chemical entity into a potential therapeutic agent.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (Source: [Link])

- This compound. (Source: MySkinRecipes, URL not available for direct linking)

-

A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (Source: [Link])

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (Source: [Link])

- This compound. (Source: ChemScene, URL not available for direct linking)

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (Source: [Link])

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (Source: [Link])

-

Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. (Source: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: [Link])

- Bioactivity of 5-(2,3,4-pyridyl)-1,3,4-oxadiazol-2-thiones. (Source: BOC Sciences, URL not available for direct linking)

-

Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. (Source: [Link])

- CAS 1044766-09-7 | 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H) - Alchem.Pharmtech. (Source: Alchem.Pharmtech, URL not available for direct linking)

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (Source: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (Source: [Link])

-

5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation - ResearchGate. (Source: [Link])

-

Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (Source: [Link])

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PubMed Central. (Source: [Link])

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials - Der Pharma Chemica. (Source: [Link])

Sources

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity of 5-(2,3,4-pyridyl)-1,3,4-oxadiazol-2-thiones. [wisdomlib.org]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. This compound [myskinrecipes.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

discovery and history of 1,3,4-oxadiazol-2(3H)-ones

An In-Depth Technical Guide to the Discovery and History of 1,3,4-Oxadiazol-2(3H)-ones

Foreword: The Emergence of a Privileged Scaffold

Within the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring system has carved a significant niche, particularly within medicinal and agricultural sciences.[1][2] These five-membered heterocycles, containing one oxygen and two nitrogen atoms, are recognized as privileged scaffolds due to their remarkable metabolic stability and their ability to act as bioisosteres for carboxylic acids, esters, and amides.[3][4] This guide delves into the specific history and discovery of a crucial subclass: the 1,3,4-oxadiazol-2(3H)-ones and their closely related thione analogs. We will trace their origins from foundational synthetic principles, explore the evolution of their preparation, and illuminate how their profound biological activities have fueled decades of chemical innovation.

Chapter 1: Foundational Syntheses - The Genesis of a Core Structure

The story of 1,3,4-oxadiazol-2(3H)-ones is intrinsically linked to the broader development of the 1,3,4-oxadiazole family. While the first preparation of the unsubstituted parent 1,3,4-oxadiazole was described by Ainsworth in 1965 via thermolysis, the core synthetic logic for its derivatives had been established through the versatile chemistry of acid hydrazides.[5][6]

The classical and most enduring route to the 1,3,4-oxadiazol-2(3H)-one and -thione core begins with an acylhydrazide (also known as an acid hydrazide). This key intermediate provides the N-N-C=O backbone required for the heterocycle. The subsequent cyclization relies on the introduction of a one-carbon (C1) synthon that will form the C2 position of the ring, bearing either an oxygen (an "one") or a sulfur (a "thione").

The Phosgene Route: A Hazardous but Formative Precedent

Historically, highly reactive and hazardous reagents like phosgene (COCl₂) were instrumental in constructing complex organic molecules. Phosgene, the di-acyl chloride of carbonic acid, serves as a powerful electrophile, capable of bridging two nucleophiles with a carbonyl group.[7] In the context of oxadiazolone synthesis, the reaction proceeds via the cyclization of an acylhydrazide with phosgene.

The causality behind this choice is clear: phosgene provides a direct and forceful method for introducing the required carbonyl group to form the cyclic urea-like structure of the oxadiazolone. However, the extreme toxicity of phosgene gas necessitated the development of safer alternatives.[8][9] Despite its hazards, the chemistry established a fundamental principle: the cyclization of a hydrazide with a carbonyl source.

The Carbon Disulfide Pathway: Gateway to the Thiones

The most prevalent and historically significant method for synthesizing the sulfur analogs, 5-substituted-1,3,4-oxadiazole-2(3H)-thiones, involves the reaction of an acylhydrazide with carbon disulfide (CS₂) in a basic medium, typically an alcoholic solution of potassium hydroxide.[4][10]

This reaction is mechanistically elegant. The basic conditions deprotonate the hydrazide, enhancing its nucleophilicity. The terminal nitrogen then attacks the electrophilic carbon of CS₂, leading to the formation of a dithiocarbazate intermediate. Subsequent intramolecular cyclization with the elimination of water, followed by acidification, yields the desired 1,3,4-oxadiazole-2(3H)-thione. These compounds exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form generally predominating.[10]

Caption: Workflow for the classical synthesis of an oxadiazole-2(3H)-thione.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylhydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

-

Addition of CS₂: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature. A yellowish precipitate may form.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Precipitation: Dissolve the resulting residue in water and acidify the solution to pH 2-3 by the slow addition of dilute hydrochloric acid. A solid will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.

Protocol 2: One-Pot Synthesis of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one

This protocol is based on the modern, safer, and more efficient CDI-mediated one-pot synthesis. [11] Step-by-Step Methodology:

-

Activation of Carboxylic Acid: In a dry, nitrogen-flushed flask, dissolve the desired carboxylic acid (e.g., benzoic acid, 1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise and stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases. This forms the acyl-imidazole intermediate.

-

Hydrazine Addition: To the same flask, add the substituted hydrazine (e.g., phenylhydrazine, 1 equivalent) and triethylamine (TEA) (1.5 equivalents).

-

Cyclization: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-phenyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one.

Conclusion: An Enduring Legacy and a Bright Future

The history of 1,3,4-oxadiazol-2(3H)-ones is a compelling narrative of chemical evolution. From its origins using hazardous but effective reagents like phosgene, the field has progressed to sophisticated, safe, and sustainable one-pot methodologies utilizing benign synthons like carbon dioxide. This progress has been consistently fueled by the discovery of the scaffold's potent biological activities, spanning applications from life-saving medicines to essential agricultural products. As researchers continue to explore the chemical space around this privileged core, the development of novel derivatives and even more innovative synthetic strategies is assured, cementing the enduring legacy of the 1,3,4-oxadiazol-2(3H)-one ring in the annals of science.

References

-